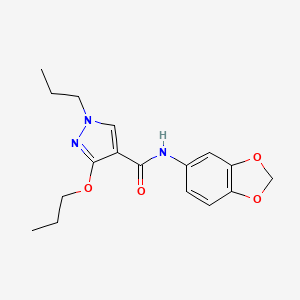

N-(2H-1,3-benzodioxol-5-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Description

N-(2H-1,3-Benzodioxol-5-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a pyrazole carboxamide derivative characterized by a unique substitution pattern. Its structure includes a 1,3-benzodioxole moiety attached via a carboxamide linkage at the pyrazole’s fourth position, a propyl group at the pyrazole’s first position, and a propoxy chain at the third position. These substituents distinguish it from related compounds, as the benzodioxole group introduces a bicyclic, oxygen-rich aromatic system, while the aliphatic propyl and propoxy groups enhance flexibility and lipophilicity.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-propoxy-1-propylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-3-7-20-10-13(17(19-20)22-8-4-2)16(21)18-12-5-6-14-15(9-12)24-11-23-14/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXVLHIOPBADES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.

Synthesis of the Pyrazole Ring: The pyrazole ring is formed via a condensation reaction between hydrazine and a 1,3-diketone.

Coupling of the Benzodioxole and Pyrazole Rings: The benzodioxole and pyrazole rings are coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Introduction of the Propoxy and Propyl Groups: The propoxy and propyl groups are introduced through alkylation reactions using appropriate alkyl halides.

Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides for alkylation reactions, and halogenating agents for halogenation reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthetic Routes

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves several key steps:

- Formation of the Benzodioxole Moiety : Synthesized through a cyclization reaction involving catechol and formaldehyde.

- Synthesis of the Pyrazole Ring : Formed via a condensation reaction between hydrazine and a 1,3-diketone.

- Coupling of the Benzodioxole and Pyrazole Rings : Achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

- Introduction of Propoxy and Propyl Groups : Accomplished through alkylation reactions with appropriate alkyl halides.

- Formation of the Carboxamide Group : Introduced through an amidation reaction using an amine and a carboxylic acid derivative.

Anticancer Potential

Research indicates that this compound has significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways. This makes it a candidate for further development as an anticancer therapeutic agent.

Study on Antitumor Activity

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of human cancer cells in vitro. The mechanism was attributed to its ability to induce apoptosis via mitochondrial dysfunction. The study highlighted the compound's potential as a lead candidate for developing new anticancer drugs.

Pharmacological Profile

Further research has characterized the pharmacological profile of this compound, revealing its interaction with various targets involved in cancer metabolism and signaling pathways. The compound's ability to modulate these pathways suggests it could be effective in combination therapies aimed at enhancing the efficacy of existing treatments.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit mitochondrial membrane potential, affecting cellular energy metabolism and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrazole Carboxamide Derivatives

The following analysis compares the target compound with structurally related pyrazole carboxamides from Molecules (2015), focusing on substituent effects, physicochemical properties, and synthetic approaches.

Substituent Analysis

Key structural variations among these compounds occur at three positions:

Position 1 (R₁):

- Target compound: Propyl group (aliphatic, flexible).

- compounds (e.g., 3a–3e): Aryl groups (e.g., phenyl, 4-chlorophenyl).

- Impact: Aliphatic R₁ substituents (as in the target) may reduce crystallinity and melting points compared to rigid aryl groups. Propyl chains could enhance lipid solubility but reduce intermolecular π-π stacking.

Position 3 (R₃): Target compound: Propoxy chain (ether-linked, moderately electron-donating). compounds: Methyl or chloro groups. Impact: Propoxy’s ether oxygen may participate in hydrogen bonding, while its bulkiness introduces steric hindrance.

Amide Substituent: Target compound: 2H-1,3-Benzodioxol-5-yl (oxygen-dense bicyclic system). compounds: 4-Cyano-1-aryl-1H-pyrazol-5-yl (cyano group as strong electron-withdrawing substituent). Impact: The benzodioxole group in the target offers hydrogen-bond acceptors (ether oxygens) and increased steric bulk, which may influence binding interactions in biological systems. Cyano groups in 3a–3e enhance polarity and electronic withdrawal.

Physicochemical Properties

A comparative table of structural and physical properties is provided below:

Key Observations:

- Melting Points: Aryl/chloro substituents (e.g., 3b, 3d) correlate with higher melting points (171–183°C) due to enhanced crystallinity, whereas aliphatic groups (as in the target) likely lower melting points.

- Spectral Data: The target’s propoxy and benzodioxole groups would produce distinct ¹H-NMR signals (e.g., triplets for propyl/propoxy CH₂, aromatic protons for benzodioxole) and a higher molecular weight compared to 3a–3e.

- Solubility: The target’s aliphatic chains and benzodioxole may improve lipid solubility relative to chloro/cyano-substituted analogs.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, and biological activities based on diverse research findings.

The synthesis of this compound involves several key steps:

- Formation of the Benzodioxole Moiety : Synthesized through a cyclization reaction involving catechol and formaldehyde.

- Synthesis of the Pyrazole Ring : Formed via a condensation reaction between hydrazine and a 1,3-diketone.

- Coupling of the Benzodioxole and Pyrazole Rings : Achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

- Introduction of Propoxy and Propyl Groups : Accomplished through alkylation reactions with appropriate alkyl halides.

The molecular structure is characterized by a molecular weight of approximately 307.36 g/mol and specific functional groups that contribute to its biological activity.

The compound is believed to exert its biological effects primarily through interactions with specific molecular targets, including:

- Enzyme Inhibition : It may inhibit certain enzymes involved in cellular signaling pathways, potentially affecting processes like apoptosis and energy metabolism.

- Mitochondrial Effects : Evidence suggests that it can alter mitochondrial membrane potential, leading to changes in cellular energy dynamics and inducing apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can suppress the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. These effects suggest its utility in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Cell Culture Studies : In vitro experiments demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.

- Animal Models : In vivo studies using murine models showed that administration of the compound resulted in reduced tumor sizes and prolonged survival rates compared to control groups .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.